4-bromoindole-3-carboxaldehyde chemical structure and properties
4-bromoindole-3-carboxaldehyde chemical structure and properties
An In-Depth Technical Guide to 4-Bromoindole-3-carboxaldehyde: Synthesis, Properties, and Applications
Introduction: The Versatility of a Halogenated Indole
4-Bromoindole-3-carboxaldehyde is a pivotal molecule in the landscape of synthetic organic chemistry and medicinal chemistry. Characterized by a bromine atom at the 4-position of the indole ring and an aldehyde group at the 3-position, this compound serves as a highly versatile and valuable building block.[1][2] The strategic placement of these two functional groups—a nucleophilically reactive aldehyde and a bromine atom amenable to a wide array of cross-coupling reactions—provides chemists with a powerful tool for molecular elaboration.[3] Its utility spans from the synthesis of complex natural products, such as marine alkaloids, to the development of cutting-edge materials for organic electronics and the discovery of novel therapeutic agents, including potent enzyme inhibitors for diseases like Alzheimer's.[2][4] This guide offers an in-depth exploration of its chemical structure, properties, synthesis, and key applications, providing researchers with the technical insights required for its effective utilization.
Core Molecular Profile
The fundamental identity of 4-bromoindole-3-carboxaldehyde is defined by its structural and chemical identifiers.
Chemical Structure and Identifiers
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IUPAC Name: 4-bromo-1H-indole-3-carbaldehyde[5]
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Synonyms: 4-Bromo-3-formylindole[1]
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Molecular Formula: C₉H₆BrNO[2]
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Molecular Weight: 224.06 g/mol [2]
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SMILES: O=CC1=CNC2=C1C(Br)=CC=C2[6]
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InChI Key: IPAFHZDRYAWZOB-UHFFFAOYSA-N[5]
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
} Caption: Chemical Structure of 4-Bromoindole-3-carboxaldehyde.
Physicochemical Properties
The physical properties of 4-bromoindole-3-carboxaldehyde are critical for its handling, storage, and use in reactions. It typically appears as a white to yellow or gray crystalline solid.[1][7]
| Property | Value | Source(s) |
| Appearance | White to yellow/gray powder or crystalline solid | [1][7] |
| Melting Point | 175-180 °C | [1][7] |
| Solubility | Soluble in DMSO (~30 mg/mL) and DMF (~30 mg/mL). Soluble in other organic solvents like acetone and ethyl acetate. Sparingly soluble in aqueous buffers. | [8][9] |
| Storage | Store at 2-8 °C in a dark, inert atmosphere. | [1] |
Spectroscopic Profile
The structural integrity of 4-bromoindole-3-carboxaldehyde is confirmed through various spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like DMSO-d₆, the proton spectrum would exhibit characteristic signals: a singlet for the aldehyde proton (-CHO) at approximately 10.0 ppm, a singlet or doublet for the H2 proton on the indole ring around 8.3-8.5 ppm, and multiplets for the aromatic protons on the benzene ring between 7.2-7.8 ppm. The N-H proton typically appears as a broad singlet at a higher chemical shift (>12 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a distinct signal for the carbonyl carbon of the aldehyde group around 185 ppm. Other key signals include those for the carbon atoms of the indole ring, with the C4 bearing the bromine atom appearing at a lower field than its non-brominated counterparts.
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IR (Infrared) Spectroscopy: The IR spectrum is characterized by key absorption bands indicating its functional groups. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde is expected around 1650-1690 cm⁻¹. A broad absorption band between 3100-3300 cm⁻¹ corresponds to the N-H stretch of the indole ring. Aromatic C-H stretching appears just above 3000 cm⁻¹, while the C-Br stretch is found at lower frequencies, typically in the 500-600 cm⁻¹ region.
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MS (Mass Spectrometry): The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[10] For C₉H₆BrNO, these peaks would be observed at m/z 223 and 225. Common fragmentation patterns involve the loss of the formyl group (-CHO).
Synthesis via Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing 4-bromoindole-3-carboxaldehyde is the Vilsmeier-Haack formylation of 4-bromoindole.[11] This reaction utilizes a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[12][13]
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds through a well-defined electrophilic aromatic substitution mechanism.
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} Caption: Logical workflow of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the formylation of indoles.[11]
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Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 120 mL). Cool the flask to 0 °C in an ice bath.
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Vilsmeier Reagent Formation: Under vigorous stirring, slowly add phosphoryl chloride (POCl₃) (e.g., 0.12 mol) dropwise to the cold DMF, maintaining the temperature at 0 °C. Stir for an additional 10-15 minutes after addition is complete.
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Indole Addition: Dissolve 4-bromoindole (e.g., 0.05 mol) in a minimal amount of anhydrous DMF and add this solution dropwise to the Vilsmeier reagent, keeping the temperature below 5 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction mixture will typically become a thick, viscous suspension.
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Workup and Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and water. Then, neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or a potassium hydroxide solution until the pH is basic. This step must be performed with caution due to gas evolution and potential exotherm.
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Isolation and Purification: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash it with cold water. The crude solid can be further purified by recrystallization from a suitable solvent system, such as acetone/petroleum ether or ethanol, to yield the final product as fine, needle-like crystals.[11]
Chemical Reactivity and Synthetic Applications
The synthetic power of 4-bromoindole-3-carboxaldehyde lies in the orthogonal reactivity of its two key functional groups. The aldehyde group is a classic electrophile for nucleophilic additions and condensations (e.g., Wittig reaction, Schiff base formation), while the C4-bromo group is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3]
Application Focus: Synthesis of GSK-3 Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a critical enzyme implicated in the pathogenesis of Alzheimer's disease, making it a high-priority target for drug discovery.[4][14] Several potent GSK-3 inhibitors are based on an indole scaffold, and 4-bromoindole-3-carboxaldehyde is a key starting material for their synthesis. For example, it can be used to construct complex heterocyclic systems that show high inhibitory activity.[15][16]
dot graph "GSK3_Inhibitor_Synthesis" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: General synthetic pathway to GSK-3 inhibitors.
Protocol Example 1: Olefination via Wittig Reaction
This representative protocol demonstrates the conversion of the aldehyde group into an alkene, a fundamental transformation in organic synthesis.[17]
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Ylide Generation (if not using a stable ylide): In a flame-dried, nitrogen-purged flask, suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-BuLi or KHMDS, 1.05 eq) dropwise. Stir for 30-60 minutes at this temperature to form the ylide (a characteristically colored solution).
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Aldehyde Addition: Dissolve 4-bromoindole-3-carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
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Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide byproduct, is then purified by silica gel column chromatography.
Protocol Example 2: C-C Bond Formation via Suzuki Coupling
This protocol illustrates the use of the bromo-substituent in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.[8][13]
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Reaction Setup: To a reaction vessel, add 4-bromoindole-3-carboxaldehyde (1.0 eq), an arylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O, 4:1 ratio).
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Reaction: Purge the vessel with an inert gas (nitrogen or argon), seal it, and heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
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Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to isolate the 4-aryl-indole-3-carboxaldehyde product.[18]
Safety and Handling
4-Bromoindole-3-carboxaldehyde is associated with several hazards and should be handled with appropriate care in a laboratory setting.
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Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[19]
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Precautionary Measures: Use only in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
4-Bromoindole-3-carboxaldehyde is a compound of significant strategic importance. Its well-defined structure, predictable reactivity, and accessibility through robust synthetic methods like the Vilsmeier-Haack reaction make it an indispensable tool for chemists. From enabling the construction of biologically active molecules targeting complex diseases to serving as a precursor for advanced materials, its role as a versatile chemical intermediate is firmly established. This guide provides the foundational knowledge for researchers to confidently and creatively employ this powerful building block in their synthetic endeavors.
References
-
PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Kühn, C., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(18), 5610-5. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved January 10, 2026, from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved January 10, 2026, from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 10, 2026, from [Link]
-
Fisher Scientific. (n.d.). 4-Bromoindole-3-carboxaldehyde 96.0+%, TCI America™. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved January 10, 2026, from [Link]
-
Beurel, E., et al. (2017). Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases. Cellular and Molecular Life Sciences, 74(4), 603-628. [Link]
-
Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. [Link]
-
Martinez, A. (Ed.). (2008). Glycogen Synthase Kinase 3 (GSK-3) and Its Inhibitors: Drug Discovery and Development. John Wiley & Sons. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromoindole-3-carboxaldehyde 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. mdpi.com [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-Bromoindole-3-carboxaldehyde | 98600-34-1 [chemicalbook.com]
- 12. scribd.com [scribd.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 16. wiley.com [wiley.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. 4-Bromoindole-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
